
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
Übersicht
Beschreibung
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine is a chemical compound with the molecular formula C8H15NO .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H15NO.ClH/c9-8(3-4-8)7-1-5-10-6-2-7;/h7H,1-6,9H2;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.67 . It is an off-white solid .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Esquivel-Amores et al. (2018) investigated the reaction of dibromo-dihydro-cyclopropa[phenanthrene] with butyllithium in THF, leading to a complex mixture including a pyran derivative. This work documents the trapping of a cyclopropylidene(oid) and its ring-opened allene into a single product, providing insights into the reactivity and potential applications of such structures in synthetic chemistry (Esquivel-Amores et al., 2018).
Synthetic Methodologies for Functional Molecules
- Research by Eckl et al. (2021) presented a stereoselective, scalable, and metal-free ring-expansion methodology of monocyclopropanated pyrroles and furans, leading to functionalized tetrahydropyridine and dihydro-2H-pyran derivatives. This method, featuring a cyclopropylcarbinyl cation rearrangement, highlights the utility of such compounds in drug synthesis and the construction of complex molecular architectures (Eckl et al., 2021).
Catalysis and Polymerization
- A study by Ma et al. (2013) developed a mild and efficient strategy for constructing persubstituted bis-tetrahydrofurans and perhydrofuro[2,3-b]pyran derivatives via a [3 + 2] cycloaddition of 1,2-cyclopropanated sugars with aldehydes, catalyzed by InCl3. This highly diastereoselective process underscores the potential of such compounds in the synthesis of complex organic frameworks (Ma et al., 2013).
Advanced Materials and Ligand Design
- Choi et al. (2015) reported the synthesis and characterization of zinc(II) and cadmium(II) complexes involving N′-cyclohexyl substituted N,N-bispyrazolyl ligands. The structural analysis revealed tetrahedral and trigonal bipyramidal geometries, with implications for catalysis and material science applications (Choi et al., 2015).
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(3-4-8)7-1-5-10-6-2-7/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUQQEAOOMSXHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine](/img/structure/B1466119.png)
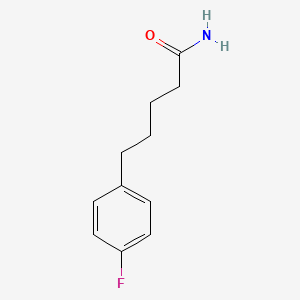
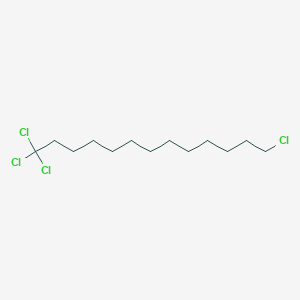
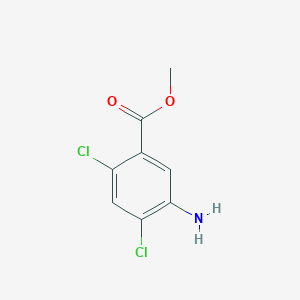
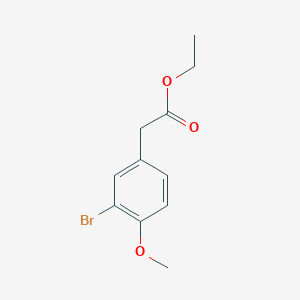
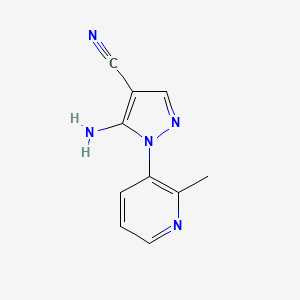
![1-Cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1466127.png)
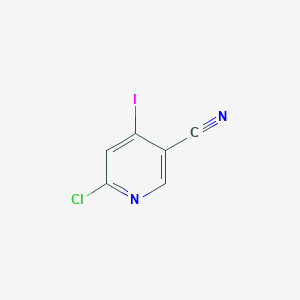
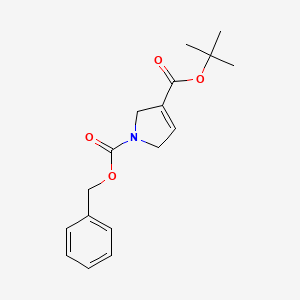
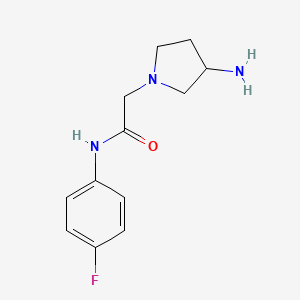
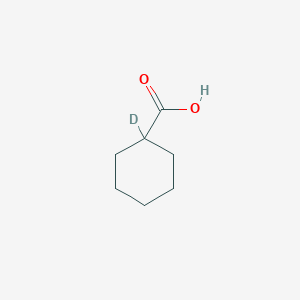
![Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate](/img/structure/B1466138.png)
